Product packaging for 2,2-difluoro-N,N-dimethylacetamide(Cat. No.:CAS No. 667-50-5)

2,2-difluoro-N,N-dimethylacetamide

Cat. No.: B3055756
CAS No.: 667-50-5
M. Wt: 123.1 g/mol
InChI Key: IUEWOPMXNADAEB-UHFFFAOYSA-N
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Description

2,2-Difluoro-N,N-dimethylacetamide (CAS: 667-50-5 ) is a fluorinated amide with the molecular formula C4H7F2NO and an average mass of 123.102 g/mol . This compound is part of a class of chemicals where the difluoromethyl group can be used to modulate the electronic properties and metabolic stability of molecules, making it a valuable building block in organic synthesis and medicinal chemistry . While specific mechanistic studies on this exact compound are limited, closely related trifluoroacetamides are recognized for their role in nucleophilic trifluoroacetylation reactions for the functionalization of aromatic rings . Furthermore, amides like N,N-dimethylacetamide (DMAC) are well-established as polar aprotic solvents in various industrial and research applications, including fiber production and as a component in absorption refrigeration systems . As a specialty material, this compound offers researchers a tool for exploring the effects of fluorine introduction in drug discovery and materials science. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult relevant safety data before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7F2NO B3055756 2,2-difluoro-N,N-dimethylacetamide CAS No. 667-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO/c1-7(2)4(8)3(5)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEWOPMXNADAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424103
Record name 2,2-difluoro-N,N-dimethylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667-50-5
Record name 2,2-difluoro-N,N-dimethylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoro-N,N-dimethylacetamide
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Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 2,2-difluoro-N,N-dimethylacetamide in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and environment of each atom can be obtained.

Proton (¹H) NMR for Structural Assignments and Spin Systems Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments within the molecule. The N,N-dimethyl groups typically appear as two separate singlets due to the restricted rotation around the amide C-N bond, a common feature in amides. researchgate.netresearchgate.net The chemical shifts of these methyl protons are influenced by their spatial relationship to the carbonyl group.

The proton on the α-carbon, adjacent to the two fluorine atoms, presents a more complex signal. It appears as a triplet due to coupling with the two equivalent fluorine atoms (¹H-¹⁹F coupling). The chemical shift of this proton is significantly downfield due to the strong electron-withdrawing effect of the adjacent fluorine and carbonyl groups.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

Protons Chemical Shift (ppm) Multiplicity Coupling Constant (J)
N-CH₃ (cis to C=O) ~2.9 s N/A
N-CH₃ (trans to C=O) ~3.1 s N/A

Carbon-13 (¹³C) NMR for Carbon Framework Analysis and Chemical Shift Interpretation

In the ¹³C NMR spectrum, the carbon framework of this compound is clearly resolved. The carbonyl carbon (C=O) exhibits a resonance at the downfield end of the spectrum, typically in the range of 165-175 ppm, characteristic of amides. oregonstate.edulibretexts.org The carbons of the N,N-dimethyl groups appear as distinct signals, again reflecting the hindered rotation around the amide bond. researchgate.net

The α-carbon, bonded to the two fluorine atoms, shows a prominent triplet due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift of this carbon is significantly influenced by the attached fluorine atoms, appearing further downfield than a typical alkyl carbon. oregonstate.edulibretexts.org

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Chemical Shift (ppm) Multiplicity Coupling Constant (J)
C=O ~168 t (due to coupling with CHF₂) ~25 Hz
N-CH₃ (cis to C=O) ~36 s N/A
N-CH₃ (trans to C=O) ~38 s N/A

Fluorine-19 (¹⁹F) NMR for Elucidation of Fluorine Environments

¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine nuclei. biophysics.org For this compound, the two fluorine atoms are chemically equivalent and thus give rise to a single resonance signal. This signal appears as a doublet due to coupling with the adjacent proton (¹H-¹⁹F coupling). The chemical shift of the fluorine signal provides information about the electronic environment around the fluorine atoms. researchgate.netspectrabase.com

Interactive Data Table: ¹⁹F NMR Data for this compound

Fluorine Nuclei Chemical Shift (ppm) Multiplicity Coupling Constant (J)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation Studies

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this compound, a COSY spectrum would not show cross-peaks between the N-methyl groups and the CHF₂ proton as they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show correlations between the N-CH₃ proton signals and their corresponding carbon signals, as well as a correlation between the CHF₂ proton and the CHF₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For this compound, HMBC is particularly useful. It would show correlations from the N-CH₃ protons to both the other N-CH₃ carbon and the carbonyl carbon. It would also show a correlation from the CHF₂ proton to the carbonyl carbon, confirming the connectivity of the acetyl group.

Dynamic NMR Studies of Amide Rotational Barriers and Conformational Preferences

The presence of two distinct signals for the N-methyl groups in the ¹H and ¹³C NMR spectra at room temperature is a direct consequence of the high rotational barrier around the amide C-N bond. beilstein-journals.orgresearchgate.net This hindered rotation leads to the existence of two distinct rotamers. beilstein-journals.org

Dynamic NMR (DNMR) studies, where spectra are acquired at various temperatures, can be used to determine the energy barrier for this rotation. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature, the two separate signals for the N-methyl groups broaden and merge into a single, broad peak. researchgate.net By analyzing the line shape changes as a function of temperature, the activation energy (ΔG‡) for amide bond rotation can be calculated. beilstein-journals.orgnih.gov

The conformational preferences of amides can be influenced by various factors, including steric and stereoelectronic effects. rsc.org In the case of N-difluoromethylated amides, the difluoromethyl group can participate in interactions that influence the cis/trans conformational equilibrium. rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. nih.govuni.lu

The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation. Common fragmentation pathways for amides include alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, a prominent fragment would likely result from the loss of the dimethylamino group, [N(CH₃)₂]. Another possible fragmentation is the loss of the difluoromethyl radical, [•CHF₂]. The McLafferty rearrangement is another potential fragmentation pathway for amides with sufficiently long alkyl chains, though it is less likely in this specific compound. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion
123 [C₄H₇F₂NO]⁺ (Molecular Ion)
78 [C₂H₂F₂O]⁺
72 [C₄H₆F₂]⁺

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of this compound. This technique provides a highly accurate mass measurement, which in turn confirms the molecular formula, C4H7F2NO. uni.lu The monoisotopic mass of this compound is calculated to be 123.04957 Da. uni.lu

HRMS analysis also predicts the mass-to-charge ratio (m/z) for various adducts of the molecule, which is essential for identifying the compound in complex mixtures. The predicted collision cross-section (CCS) values, which are related to the ion's shape and size, further aid in its identification. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 124.05685 120.5
[M+Na]⁺ 146.03879 127.9
[M-H]⁻ 122.04229 120.0
[M+NH₄]⁺ 141.08339 143.1
[M+K]⁺ 162.01273 129.5
[M+H-H₂O]⁺ 106.04683 114.1
[M+HCOO]⁻ 168.04777 142.9
[M+CH₃COO]⁻ 182.06342 177.1

Coupled Techniques (e.g., LC-MS, UPLC) for Mixture Analysis and Purity Assessment

Coupled techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for analyzing this compound in mixtures and assessing its purity. These methods separate the compound from other components before it enters the mass spectrometer for detection and quantification.

LC-MS methods have been developed for the simultaneous quantification of related compounds, such as N,N-dimethylacetamide and its metabolites, in various matrices. nih.govresearchgate.net For instance, a validated LC-MS/MS method for pediatric plasma uses a Kinetex EVO C18 stationary phase with an isocratic mobile phase of 30% methanol (B129727) containing 0.1% formic acid. nih.gov While this method was developed for the non-fluorinated analogue, similar principles are applied for the analysis of this compound. UPLC, with its use of smaller particle columns, offers faster analysis times and is suitable for high-throughput applications. sielc.com The purity of this compound can be effectively determined using these techniques, ensuring the quality of the compound for its intended applications. ambeed.com

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. This technique is particularly sensitive to non-polar bonds and can provide additional details about the molecular structure of this compound. For example, the C-C backbone and symmetric vibrations are often more prominent in Raman spectra. Although specific Raman data for this compound was not found, analysis of the related N,N-dimethylacetamide provides a basis for what to expect. chemicalbook.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of 2,2-difluoro-N,N-dimethylacetamide, including its three-dimensional structure, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) has been employed to investigate the geometry and electronic structure of difluoroacetamide systems. For instance, calculations on a simple model of a difluoroacetamide have utilized the B3LYP-D3(BJ) functional with a def2-TZVP basis set, combined with the SMD continuum solvation model for chloroform, to optimize the molecular geometry. rsc.org Such studies are crucial for determining the most stable arrangements of atoms in the molecule.

The electronic structure is significantly influenced by the presence of the two fluorine atoms, which are highly electronegative. This leads to a notable dipole moment, a key factor in the molecule's conformational preferences and its interactions with solvents. rsc.org

While computational methods are frequently used to predict spectroscopic parameters, detailed theoretical predictions of NMR chemical shifts or vibrational frequencies specifically for this compound are not extensively documented in the reviewed literature. Such calculations would typically involve DFT or ab initio methods to compute the magnetic shielding tensors for NMR shifts and to perform a frequency analysis for vibrational modes.

The electronic nature of this compound is characterized by a distinct charge distribution, largely governed by the inductive effect of the fluorine atoms and the resonance of the amide group. This results in a significant molecular dipole moment. rsc.org Computational studies have focused on how this dipole moment influences conformational stability. rsc.org Detailed analyses of specific molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound are not specified in the available research.

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms through computational modeling is a key area of theoretical chemistry. However, specific computational studies detailing the reaction mechanisms involving this compound as a reactant or product were not identified in the surveyed scientific literature.

Conformational Analysis and Rotational Energy Barriers

The rotation around the C-N amide bond and the orientation of the difluoromethyl group are central to the conformational analysis of this compound.

Computational studies on a simplified difluoroacetamide model have calculated the rotational barrier around the C-N amide bond to be approximately 73 kJ mol⁻¹. rsc.org This value was computed at the DLPNO-CCSD(T1)/def2-QZVPP//B3LYP-D3(BJ)/def2-TZVP level of theory and showed excellent agreement with experimental data derived from NMR spectroscopy. rsc.org

Furthermore, the conformational preference of the difluoromethyl group has been explored. In the gas phase, the conformer where the C–H bond is syn-periplanar to the carbonyl (C=O) bond is heavily favored, being 10 kJ mol⁻¹ lower in energy than the conformer where a C–F bond is syn-periplanar to the carbonyl. rsc.org This preference, however, is reversed in the presence of a solvent. rsc.org

Table 1: Computed Conformational and Rotational Energy Data for a Difluoroacetamide Model

ParameterComputational MethodValuePhase
C-N Rotational BarrierDLPNO-CCSD(T1) // B3LYP-D3(BJ)~73 kJ mol⁻¹Chloroform
Energy Difference (E_syn-CF - E_syn-CH)B3LYP-D3(BJ)/def2-TZVP10 kJ mol⁻¹Gas Phase

Studies of Intermolecular Interactions and Solvent Effects

The interactions of this compound with its environment, particularly solvents, are critical to its behavior. Theoretical models are essential for understanding these effects.

Computational studies using the SMD (Solvation Model based on Density) continuum model show that solvent polarity plays a decisive role in the molecule's conformational equilibrium. rsc.org The preference for the C-H bond to be syn-periplanar to the C=O group in the gas phase is reversed in a solvent environment. rsc.org This shift is attributed to the stabilization of the conformer with the greater dipole moment by the polarizable solvent medium. rsc.org

Chemical Reactivity and Mechanistic Pathways

Nucleophilic and Electrophilic Reactivity Profiles of the 2,2-Difluoroacetamide (B1351127) Moiety

The 2,2-difluoroacetamide moiety possesses both nucleophilic and electrophilic centers, with their reactivity being finely tuned by the strong electron-withdrawing nature of the two fluorine atoms.

The primary electrophilic site in 2,2-difluoro-N,N-dimethylacetamide is the carbonyl carbon. The two fluorine atoms exert a powerful -I (negative inductive) effect, withdrawing electron density from the α-carbon and, by extension, from the carbonyl carbon. This inductive pull enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. Theoretical studies on related carbonyl compounds have shown that electron-withdrawing substituents increase the electrophilicity of the carbonyl carbon, leading to faster rates in nucleophilic addition reactions. nih.govwikipedia.org For instance, the addition of a nucleophile like cyanide to cyclohexanones is accelerated by electron-withdrawing groups at the 4-position. nih.gov This principle suggests that the carbonyl carbon of this compound is more electrophilic than that of its non-fluorinated counterpart, N,N-dimethylacetamide.

The primary nucleophilic center is the nitrogen atom of the amide group. However, the lone pair of electrons on the nitrogen is involved in resonance with the carbonyl group, a characteristic feature of all amides. This resonance delocalizes the lone pair, reducing the nucleophilicity of the nitrogen. In the case of this compound, the electron-withdrawing difluoromethyl group further diminishes the electron density at the nitrogen atom. This leads to a decrease in the basicity and nucleophilicity of the nitrogen atom compared to non-fluorinated amides. Research on N-difluoromethylated amides has highlighted that the N-CF₂H group leads to greater electron deficiency. nih.gov

Site in this compoundCharacterFactors Influencing Reactivity
Carbonyl CarbonElectrophilicStrong -I effect of two fluorine atoms increases the partial positive charge, enhancing susceptibility to nucleophilic attack.
Nitrogen AtomNucleophilicLone pair delocalization through resonance with the carbonyl group and the -I effect of the difluoromethyl group reduce nucleophilicity.

Impact of the Geminal Difluorination on Amide Bond Stability and Reactivity

The electron-withdrawing nature of the geminal difluoro group also enhances the resonance stabilization of the amide bond. By pulling electron density away from the carbonyl carbon, the fluorine atoms increase the partial positive charge on this carbon, which in turn strengthens the delocalization of the nitrogen lone pair into the carbonyl group. This increased resonance stabilization contributes to a higher rotational barrier around the C-N bond and a more planar amide geometry.

Furthermore, the presence of the difluoromethyl group can sterically hinder the approach of reactants to the amide bond, potentially slowing down reactions that involve direct attack at the carbonyl or the nitrogen. From a metabolic standpoint, fluorination is a common strategy to increase the stability of drug molecules. N-difluoromethylated amides, for example, are expected to have enhanced metabolic stability compared to their non-fluorinated analogs. nih.gov

Acid-Catalyzed Hydrolysis Mechanisms of Difluorinated Amides

The acid-catalyzed hydrolysis of amides is a well-established reaction that proceeds through a series of protonation and nucleophilic attack steps. In the case of this compound, the mechanism is expected to follow the general pathway, but the reaction rates will be influenced by the electronic effects of the difluoromethyl group.

The mechanism commences with the protonation of the most basic site in the molecule, which is the carbonyl oxygen. The nitrogen atom's lone pair is less available for protonation due to resonance. The electron-withdrawing difluoromethyl group deactivates the carbonyl oxygen to some extent, but protonation still occurs to activate the carbonyl group for nucleophilic attack.

Following protonation, a water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. A series of proton transfers then occurs, resulting in the protonation of the dimethylamino group, converting it into a good leaving group (-N(CH₃)₂H). The tetrahedral intermediate then collapses, with the lone pair on one of the hydroxyl groups reforming the carbonyl double bond and expelling the protonated dimethylamine. Finally, deprotonation of the resulting protonated carboxylic acid yields 2,2-difluoroacetic acid and a dimethylammonium ion.

Base-Mediated Transformations and Stability

Under basic conditions, this compound can undergo several transformations, with its stability being a key consideration. Amides are generally more resistant to basic hydrolysis than esters. However, with strong bases and heating, hydrolysis can occur. The mechanism involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate. The subsequent step, the expulsion of the leaving group (dimethylamide anion), is generally unfavorable due to the high basicity of the leaving group.

A more likely transformation for this compound under strongly basic conditions is elimination. The protons on the difluoromethylene group are acidic due to the strong electron-withdrawing effect of the two fluorine atoms and the adjacent carbonyl group. A strong base could deprotonate the difluoromethylene carbon to form a carbanion. This carbanion could then undergo elimination of a fluoride (B91410) ion to form an α-fluoro-α,β-unsaturated amide. This type of β-fluoride elimination is a known pathway for related compounds. nih.gov

Enolization is another potential base-mediated transformation. The formation of an enolate by deprotonation of the α-carbon is a common reaction for carbonyl compounds. libretexts.org For this compound, the resulting enolate would be stabilized by the remaining fluorine atom and the delocalization of the negative charge onto the carbonyl oxygen. However, the acidity of the C-H bond in the difluoromethylene group is significantly increased, making deprotonation more favorable than in non-fluorinated amides.

ConditionPotential TransformationMechanistic Insight
Strong Base, HeatHydrolysisNucleophilic attack of hydroxide on the carbonyl carbon, followed by formation of a tetrahedral intermediate. Generally slow for amides.
Strong BaseEliminationDeprotonation of the difluoromethylene carbon followed by elimination of a fluoride ion to yield an α-fluoro-α,β-unsaturated amide.
BaseEnolizationDeprotonation of the difluoromethylene carbon to form a resonance-stabilized enolate.

Radical Reactions Involving the Difluoromethylene Group

The difluoromethylene group in this compound can participate in radical reactions. The C-H bond in the difluoromethylene group is susceptible to abstraction by radical species to form a difluoromethyl radical centered on the carbon.

One important mechanistic pathway is radical halogenation. wikipedia.org This process typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the context of this compound, a radical initiator would generate a halogen radical (e.g., Br•). This radical would then abstract a hydrogen atom from the difluoromethylene group to form HBr and a stabilized α,α-difluoro-N,N-dimethylacetamido radical. This radical could then react with a halogen molecule (e.g., Br₂) to form 2-bromo-2,2-difluoro-N,N-dimethylacetamide and regenerate a bromine radical, thus propagating the chain. The selectivity of radical halogenation is dependent on the halogen used, with bromination being significantly more selective than chlorination. youtube.com

Recent research has also demonstrated sequential C-F bond functionalizations of trifluoroacetamides through radical pathways. nih.gov A similar mechanism could be envisioned for difluoroacetamides. This involves the activation of the carbonyl oxygen by a radical species, followed by a spin-center shift that leads to the cleavage of a C-F bond to generate a monofluoroalkyl radical. This radical can then be trapped by various radical traps to afford diverse monofluorinated products. This highlights the potential for controlled, selective radical functionalization of the difluoromethylene group.

Q & A

Q. What established synthetic routes are available for 2,2-difluoro-N,N-dimethylacetamide in academic settings?

The compound is synthesized via Pd-catalyzed α-arylation of trimethylsilyl enolates. A representative method involves coupling 2,2-difluoro-N,N-dimethyl-2-(trimethylsilyl)acetamide with aryl bromides (e.g., 1-bromo-4-tert-butylbenzene) using 3 mol% Pd catalyst in a toluene/1,4-dioxane (1:1 v/v) solvent system at 100°C for 24 hours. Purification via silica chromatography (hexanes/ethyl acetate gradient) yields the product with ~76% efficiency. Key parameters include solvent ratios, catalyst loading, and reaction duration .

Q. Which solvent systems are compatible with this compound in fluorination reactions?

Polar aprotic solvents like 1,4-dioxane and toluene are effective due to their stability under Pd catalysis and ability to solubilize fluorinated intermediates. Mixed solvent systems (e.g., toluene/1,4-dioxane) balance reactivity and solubility, minimizing side reactions. Avoid protic solvents, which may hydrolyze the acetamide group .

Advanced Research Questions

Q. How can reaction yields be optimized for Pd-catalyzed derivatization of this compound?

  • Catalyst tuning : Screen Pd complexes (e.g., [Pd₃]) for enhanced turnover.
  • Solvent purity : Use anhydrous solvents to prevent catalyst poisoning.
  • Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) reduces premature catalyst decomposition.
  • Additives : Ligands like PPh₃ or bipyridine may stabilize Pd intermediates .

Q. What analytical strategies resolve structural ambiguities in fluorinated acetamide derivatives?

  • 19F NMR : Confirms fluorine substitution patterns (δ −90 to −110 ppm for CF₂ groups).
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for related diphenylacetamide structures (dihedral angles: 84.6° between aromatic rings) .
  • HRMS : Validates molecular integrity (e.g., m/z 376.253 for C₁₆H₁₀N₂O₂F₆ derivatives) .

Q. How do researchers address contradictions in bioactivity data for fluorinated acetamides?

  • Purity validation : Use HPLC (≥99% purity) to exclude impurities affecting assays.
  • Metabolite profiling : Monitor urinary N-methylacetamide (a metabolite) via LC-MS to assess systemic exposure .
  • Dose standardization : Normalize concentrations using plasma N,N-dimethylacetamide levels (detection limit: 1 µg/mL) to ensure reproducibility .

Methodological & Safety Considerations

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to limit inhalation exposure (TLV: 10 ppm).
  • Waste disposal : Segregate halogenated waste (H319, H411 codes) for incineration .

Q. How can computational modeling predict reactivity trends for fluorinated acetamides?

DFT calculations simulate transition states in Pd-catalyzed coupling, identifying electronic effects of fluorine on enolate stability. Solvent interaction parameters (e.g., dielectric constant) are modeled using COSMO-RS to optimize solvent selection .

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